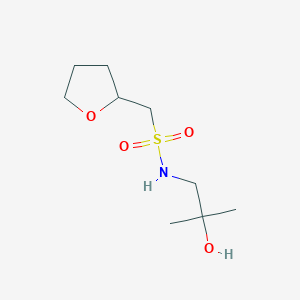![molecular formula C14H14FNO4 B7589133 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid, also known as FMOC-L-2-Morpholinoalanine, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid alanine, and it has a variety of applications in biochemistry, pharmacology, and other fields. In
Wirkmechanismus
The mechanism of action of 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine is not fully understood, but it is believed to interact with proteins in a variety of ways. It may act as a substrate for enzymes, or it may bind to proteins and affect their function. Additionally, 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine can be used to label proteins for fluorescence imaging, which can help researchers visualize protein interactions and localization.
Biochemical and Physiological Effects
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine does not have any known biochemical or physiological effects on its own. However, it is often used in conjunction with other compounds to study their effects on biological systems. For example, it can be used to study the effects of drugs on protein interactions, or to investigate the role of specific proteins in disease processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine is its versatility. It can be used in a variety of applications, from peptide synthesis to protein labeling. Additionally, it is relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, there are also some limitations to its use. For example, 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine is not suitable for use in vivo, as it is not stable in biological systems. Additionally, it can be expensive to synthesize, which may limit its use in some labs.
Zukünftige Richtungen
There are many potential future directions for research involving 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine. One area of interest is the development of new methods for peptide synthesis and protein labeling using 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine. Additionally, researchers may investigate the use of 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine in the study of specific diseases or biological processes. Finally, there is potential for the development of new compounds based on 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine, which could have a variety of applications in biochemistry and pharmacology.
Conclusion
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine is a versatile and useful compound that has a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area has the potential to yield important insights into biological systems and to develop new compounds for use in biochemistry and pharmacology.
Synthesemethoden
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine can be synthesized using a variety of methods, but one of the most common is the Fmoc-SPPS (solid-phase peptide synthesis) method. This involves attaching the FMOC group to the N-terminus of the alanine residue, and then coupling it with the morpholine-2-carboxylic acid. The resulting compound is then deprotected and purified to obtain 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine.
Wissenschaftliche Forschungsanwendungen
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine has a wide range of applications in scientific research. It is often used as a building block in the synthesis of peptides and proteins, and it can also be used as a substrate for enzymes. In addition, 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine is used in the study of protein-protein interactions, and it can be used to label proteins for fluorescence imaging.
Eigenschaften
IUPAC Name |
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4/c15-11-3-1-2-10(8-11)4-5-13(17)16-6-7-20-12(9-16)14(18)19/h1-5,8,12H,6-7,9H2,(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBKUTWMFGFEAX-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)


![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)



![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)